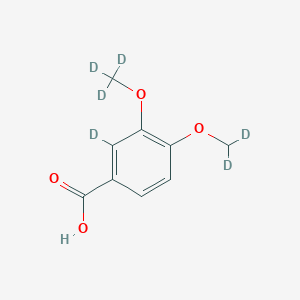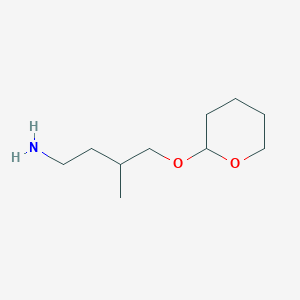![molecular formula C14H8O2S B13962313 Thieno[3,4-b]oxanthrene CAS No. 926646-74-4](/img/structure/B13962313.png)
Thieno[3,4-b]oxanthrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thieno[3,4-b]oxanthrene is a heterocyclic compound that belongs to the family of thienothiophenes These compounds are characterized by their fused thiophene rings, which contribute to their unique electronic properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of thieno[3,4-b]oxanthrene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation reaction, where thiophene derivatives are reacted with suitable reagents to form the desired fused ring structure. For example, the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are notable methods used to prepare thiophene derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale condensation reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions: Thieno[3,4-b]oxanthrene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive sites within the fused ring structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are employed to reduce the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out using reagents like halogens, alkyl halides, and nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Aplicaciones Científicas De Investigación
Thieno[3,4-b]oxanthrene has a wide range of applications in scientific research:
Mecanismo De Acción
Thieno[3,4-b]oxanthrene can be compared with other similar compounds such as:
- Thieno[3,2-b]thiophene
- Thieno[2,3-b]thiophene
- Thieno[3,4-c]thiophene
Uniqueness: this compound stands out due to its distinct electronic properties and the stability of its fused ring structure. This makes it particularly suitable for applications in organic electronics and optoelectronics .
Comparación Con Compuestos Similares
- Thieno[3,2-b]thiophene
- Thieno[2,3-b]thiophene
- Thieno[3,4-c]thiophene
Propiedades
Número CAS |
926646-74-4 |
|---|---|
Fórmula molecular |
C14H8O2S |
Peso molecular |
240.28 g/mol |
Nombre IUPAC |
thieno[3,4-b]oxanthrene |
InChI |
InChI=1S/C14H8O2S/c1-2-4-12-11(3-1)15-13-5-9-7-17-8-10(9)6-14(13)16-12/h1-8H |
Clave InChI |
LHZPSEWFLJSZPW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)OC3=CC4=CSC=C4C=C3O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bicyclo[3.2.1]octane-1-carbonyl chloride](/img/structure/B13962239.png)



![Tert-butyl 5-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13962271.png)



![8H-Pyrimido[4,5-b][1,4]diazepine](/img/structure/B13962300.png)




